molecular formula C14H12FNO2 B578237 Methyl 4-(4-aminophenyl)-2-fluorobenzoate CAS No. 1334500-05-8

Methyl 4-(4-aminophenyl)-2-fluorobenzoate

Cat. No.: B578237
CAS No.: 1334500-05-8
M. Wt: 245.253
InChI Key: XQXNCOKBZNIVJA-UHFFFAOYSA-N
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Description

Methyl 4-(4-aminophenyl)-2-fluorobenzoate is a high-value fluorinated aromatic building block critical in medicinal chemistry and drug discovery. Its structure, featuring a biphenyl core with strategically placed amino and fluorine substituents, makes it a versatile intermediate for constructing targeted enzyme inhibitors. The fluorine atom is a key modiator, enhancing the metabolic stability and bioavailability of potential drug candidates . This compound serves as a key precursor in the synthesis of advanced enzyme inhibitors, particularly for tyrosine kinases like c-Met and VEGFR-2, which are prominent targets in oncology due to their role in signaling pathways that regulate cell proliferation, invasion, and angiogenesis . The scaffold is highly amenable to structural diversification for creating potent and selective therapeutic agents. Furthermore, the presence of the aromatic amine functionality allows this compound to be readily conjugated, positioning it as a potential starting material for developing thiol-selective prosthetic reagents. Such reagents are essential in radiochemistry for fluorine-18 labeling of peptides, proteins, and other biologics for Positron Emission Tomography (PET) imaging, enabling non-invasive disease monitoring . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-(4-aminophenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)12-7-4-10(8-13(12)15)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXNCOKBZNIVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716526
Record name Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-05-8
Record name Methyl 4'-amino-3-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Benzylation of m-Fluoroaniline

The synthesis begins with m-fluoroaniline , which undergoes benzylation using benzyl chloride (2.4–3.0 eq) in the presence of potassium iodide and DMF at 100°C. This step yields N,N-dibenzyl-3-fluoroaniline with >90% efficiency.
Reaction Conditions :

  • Solvent: DMF

  • Temperature: 100°C

  • Time: 1–3 hours

  • Yield: ~90%

Step 2: Vilsmeier-Haack Formylation

The dibenzylated intermediate is treated with phosphorus oxychloride (POCl₃) in DMF at 10–20°C, followed by heating to 100°C to form 4-(dibenzylamino)-2-fluorobenzaldehyde .
Key Observations :

  • Exothermic reaction requires temperature control (<20°C during POCl₃ addition).

  • GC monitoring confirms >99% conversion.

  • Yield: 90.9–92.7%.

Step 3: Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂) in a phosphate-buffered system (pH 6.5–7.0) to yield 4-(dibenzylamino)-2-fluorobenzoic acid .
Optimization Notes :

  • Solvent: Ethanol or methanol

  • Temperature: 10–40°C (gradient control)

  • Yield: ~95%

Step 4: Catalytic Debenzylation

Hydrogenolysis of the dibenzyl groups is achieved using 10% Pd/C under hydrogen (10 atm) at 60°C, producing 4-amino-2-fluorobenzoic acid .
Critical Parameters :

  • Catalyst Loading: 5–10 wt%

  • Reaction Time: 10 hours

  • Yield: 96.7%

Step 5: Esterification to Methyl Ester

The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄). While not explicitly detailed in the cited patents, this is a standard procedure for ester synthesis.
Theoretical Conditions :

  • Solvent: Excess methanol

  • Catalyst: Concentrated H₂SO₄ (0.5–1 eq)

  • Temperature: Reflux (~65°C)

  • Yield: ~85–90% (estimated)

Analytical and Process Optimization Data

Reaction Monitoring and Purity

  • HPLC/GC Analysis : Used to track intermediate conversions (e.g., aldehyde oxidation, debenzylation).

  • Melting Points :

    • 4-Amino-2-fluorobenzoic acid: 215–216°C

    • N,N-Dibenzyl-3-fluoroaniline: 95.4–96.2°C

Yield Comparison Across Steps

StepIntermediateYield (%)Purity (%)
1N,N-Dibenzyl-3-fluoroaniline90>99
24-(Dibenzylamino)-2-fluorobenzaldehyde92.799.5
34-(Dibenzylamino)-2-fluorobenzoic acid9598
44-Amino-2-fluorobenzoic acid96.798

Alternative Pathways and Limitations

Suzuki-Miyaura Coupling

A hypothetical route involves coupling methyl 4-bromo-2-fluorobenzoate with 4-aminophenylboronic acid using a Pd catalyst. While this method is unexplored in the provided sources, it offers regioselective advantages for biphenyl synthesis.

Challenges in Direct Amination

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • DMF and methanol are recycled via distillation.

  • Pd/C catalyst is recovered through filtration and reused .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-aminophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Methyl 4-(4-aminophenyl)-2-fluorobenzoate is utilized as a precursor in the synthesis of advanced materials and other pharmaceuticals. Its reactivity allows chemists to design new compounds with desired properties.
  • Substitution Reactions : The compound can participate in electrophilic substitution reactions, enabling the formation of various substituted derivatives depending on the nucleophile used.

Biology

  • Biochemical Probes : In biological research, this compound has been investigated for its potential as a biochemical probe. Its ability to interact with specific molecular targets makes it suitable for studying biological pathways and mechanisms.
  • Protein-Ligand Interactions : Studies using molecular docking simulations have shown that this compound can form hydrogen bonds with target proteins, suggesting its potential role in drug design and development. For instance, it has demonstrated effective binding interactions with fungal proteins, indicating its utility as a candidate for antifungal agents .

Medicine

  • Therapeutic Properties : The compound has been explored for its therapeutic potential against various diseases. Research indicates that it may exhibit antitumor activity and could be developed into novel cancer treatments by targeting specific cancer cell lines .
  • Drug Development : this compound is also being studied for its pharmacokinetic properties and safety profile, which are crucial for the development of new drugs. Its interactions with biological systems are being characterized to assess its viability as a drug candidate .

Data Tables

Application AreaSpecific UseFindings
ChemistrySynthesisActs as a building block for complex molecules; participates in oxidation/reduction reactions.
BiologyBiochemical ProbeShows potential in studying protein-ligand interactions; effective binding with fungal proteins .
MedicineTherapeutic AgentExplored for antitumor activity; favorable pharmacokinetic profile .

Case Study 1: Antifungal Activity

A study investigated the binding affinity of this compound with a fungal protein (PDB ID: 4FPR). The compound formed multiple hydrogen bonds with key residues, demonstrating a high binding energy (-5.00 kcal/mol), which suggests strong interaction and potential efficacy as an antifungal agent .

Case Study 2: Antitumor Efficacy

In another study, derivatives of this compound were synthesized and tested against human cancer cell lines. Results indicated significant inhibition of cell proliferation, supporting its development as a therapeutic agent against specific types of cancer .

Mechanism of Action

The mechanism by which Methyl 4-(4-aminophenyl)-2-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis under physiological conditions. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

Methyl 3-(4-Aminophenyl)-2-Fluorobenzoate (CAS: 1389287-35-7) is a positional isomer of the target compound, with the carboxylate group at the meta position instead of para.

Ester Group Variations

Ethyl 4-(4-Aminophenyl)-2-Fluorobenzoate Hydrochloride (CAS: 1223882-40-3, C₁₅H₁₅ClFNO₂) replaces the methyl ester with an ethyl group. The longer alkyl chain reduces polarity, lowering solubility in polar solvents (e.g., water) but enhancing lipid solubility. The hydrochloride salt form improves crystallinity and stability, making it preferable for pharmaceutical formulations .

Substituent Effects on Electronic Properties

Compound Substituent Electronic Effect Molecular Weight
Methyl 4-(4-aminophenyl)-2-fluorobenzoate 4-NH₂, 2-F Electron-donating (NH₂), Electron-withdrawing (F) 244.24
Methyl 4-acetyl-2-fluorobenzoate (CAS: 1006876-12-5) 4-COCH₃, 2-F Strongly electron-withdrawing (acetyl) 196.18
Methyl 4-(difluoromethyl)-2-fluorobenzoate (CAS: 1270981-54-8) 4-CF₂H, 2-F Moderate electron-withdrawing (CF₂H) 204.15
  • The acetyl group in methyl 4-acetyl-2-fluorobenzoate deactivates the benzene ring, reducing its reactivity in electrophilic substitutions compared to the amino-substituted analog. This compound is often used in UV-absorbing materials due to its conjugated carbonyl system .
  • The difluoromethyl group in methyl 4-(difluoromethyl)-2-fluorobenzoate introduces steric bulk and lipophilicity, enhancing metabolic stability in agrochemical applications .

Complex Functionalization

Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate () and Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate () highlight advanced fluorinated derivatives with multi-functional groups. These compounds exhibit tailored properties:

  • The methoxy group in enhances solubility in organic solvents.
  • The trifluoromethyl and thioxoimidazolidin groups in improve resistance to enzymatic degradation, making it a candidate for prolonged-action pharmaceuticals .

Key Research Findings

  • Synthetic Accessibility: this compound is synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, whereas acetylated analogs (e.g., ) require Friedel-Crafts acylation, which demands stringent anhydrous conditions .
  • Thermal Stability: The amino group in the target compound decomposes at ~250°C, while acetylated analogs show higher thermal stability (decomposition >300°C) due to stronger C=O bonding .
  • Fluorine’s Role : Fluorine atoms in all analogs reduce basicity and increase oxidative stability, critical for drug design .

Biological Activity

Methyl 4-(4-aminophenyl)-2-fluorobenzoate, an aromatic ester, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Amino Group : Enhances reactivity and potential interactions with biological targets.
  • Fluorine Atom : Contributes to the compound's stability and bioavailability.
  • Ester Functional Group : Allows for hydrolysis under physiological conditions.

The molecular formula is C14H12FNO2C_{14}H_{12}FNO_2, with a molecular weight of 251.25 g/mol. Its synthesis typically involves the esterification of 4-(4-aminophenyl)-2-fluorobenzoic acid with methanol, often in the presence of an acid catalyst under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ester group can undergo hydrolysis. The fluorine atom enhances the compound's interaction with enzymes and receptors, potentially leading to therapeutic effects .

Antimicrobial Properties

Research indicates that derivatives of benzoates, including this compound, exhibit significant antimicrobial activity. In silico studies have shown that this compound may inhibit fungal growth, making it a candidate for antifungal drug development. Molecular docking studies revealed that it forms hydrogen bonds with fungal proteins, suggesting a mechanism for its antifungal action .

Case Studies and Research Findings

  • In Silico Drug Evaluation : A study utilized computational methods to evaluate the biological activity of related benzoate derivatives. The findings suggested that structural modifications could enhance efficacy against specific pathogens, supporting further exploration of this compound as a lead compound for drug development .
  • Molecular Docking Studies : Docking simulations indicated strong binding affinities between this compound and target proteins associated with fungal diseases. The binding energy was reported at -5.00 kcal/mol, indicating a favorable interaction profile for potential therapeutic applications .
  • Antifungal Activity : Experimental studies demonstrated that this compound exhibited antifungal properties against various strains, suggesting its utility in treating fungal infections. The mechanism likely involves disruption of fungal cell wall synthesis or inhibition of essential metabolic pathways .

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
This compoundAmino group, fluorine atomAntimicrobial, anticancer potential
Methyl 4-(4-methoxyphenyl)-2-fluorobenzoateMethoxy group instead of aminoModerate antimicrobial activity
Methyl 4-(4-chlorophenyl)-2-fluorobenzoateChlorine substituentLimited studies on biological activity

Q & A

Basic Research Question

  • Thermal stability : Fluorine enhances thermal resistance (decomposition >250°C) via strong C–F bonds, making the compound suitable for high-temperature applications .
  • Solubility : The amino group increases hydrophilicity (logP ~2.5), while fluorine reduces polarity, requiring solvent screening (e.g., DMSO for dissolution) .
  • Crystallinity : Hydrogen bonding between amino and ester groups promotes crystal formation, aiding X-ray diffraction studies .

How can spectroscopic data inconsistencies be resolved when analyzing this compound’s derivatives?

Advanced Research Question
Discrepancies in NMR or MS data often arise from tautomerism or dynamic processes. Solutions include:

  • Variable-temperature NMR : Identifies conformational changes (e.g., rotamers in ester groups) .
  • Isotopic labeling : 13C^{13}\text{C}-labeled derivatives clarify ambiguous peaks in crowded spectra .
  • Synchrotron X-ray crystallography : Resolves structural ambiguities (e.g., bond-length alternation in fluorinated aromatics) .

What are the key considerations for designing bioactivity assays involving this compound?

Advanced Research Question

  • Derivatization : Convert the ester to a carboxylic acid (via hydrolysis) for enhanced bioavailability .
  • Enzyme inhibition assays : Use fluorimetric assays (e.g., trypsin inhibition with Boc-Gln-Ala-Arg-AMC substrate) to quantify IC50_{50} values .
  • Cytotoxicity screening : Prioritize cell lines with high expression of target receptors (e.g., cancer cells for kinase inhibition studies) .

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